molecular formula C20H22ClN3O3S B2495393 N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923250-21-9

N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2495393
CAS No.: 923250-21-9
M. Wt: 419.92
InChI Key: WCVHGDDNHWALSZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a methanesulfonamide group, a pyrazole group, and two chlorophenyl groups . Methanesulfonamides are a class of organic compounds known for their diverse applications in research and industry . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Chlorophenyl groups are aromatic rings with one or more chlorine substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them . The presence of the methanesulfonamide, pyrazole, and chlorophenyl groups would contribute to its unique chemical structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the methanesulfonamide, pyrazole, and chlorophenyl groups could potentially make it reactive with certain other substances .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its constituent groups .

Scientific Research Applications

Synthetic Chemistry Applications

  • The compound has been explored in the context of synthesizing novel benzenesulfonamide derivatives, demonstrating potential for the development of antitumor agents against HepG2 and MCF-7 cell lines through molecular docking and DFT calculations. These chlorinated compounds, including a closely related sulfonamide, show significant in vitro antitumor activity, highlighting their potential in cancer research (Asmaa M. Fahim, Mona A. Shalaby, 2019).
  • In another study, the methanesulfonamide group's positioning on COX-2 inhibitors was examined, revealing that its placement at position-4 of the C-5 phenyl ring yields potent and selective inhibitors, emphasizing its significance in the design of anti-inflammatory agents (Sunil Kumar Singh et al., 2004).

Materials Science and Catalysis

  • The compound's derivatives have been utilized in the development of (arene)ruthenium(II) complexes, serving as catalysts in transfer hydrogenation of ketones. This research demonstrates the compound's applicability in enhancing catalytic activity, particularly in hydrogenation reactions, showcasing its potential in green chemistry and sustainable processes (M. C. Carrión et al., 2007).

Biological and Medicinal Research

  • Aryl 2,3-dichlorophenylsulfonamides, related structurally to the compound , have been synthesized and screened as human CCR4 antagonists. This indicates the compound's relevance in the development of novel therapeutic agents targeting chemokine receptors, which are critical in immune response modulation (Afjal H. Miah et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many methanesulfonamide derivatives are used in medicinal chemistry due to their biological activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this substance. This includes using personal protective equipment and following established guidelines for handling, storage, and disposal .

Future Directions

The potential applications of this compound would depend on its properties and reactivity. It could potentially be used in various fields such as organic synthesis, pharmaceutical research, and material science .

Properties

IUPAC Name

N-[2-[3-(2-chlorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVHGDDNHWALSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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